molecular formula C4HF6N3 B1368372 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole CAS No. 709-62-6

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole

Cat. No. B1368372
CAS RN: 709-62-6
M. Wt: 205.06 g/mol
InChI Key: NIGUTEXYIRYTPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives has been reported as potent growth inhibitors of drug-resistant bacteria . The synthesis involves the significance of the trifluoromethyl group in drug discovery . Another study reported the synthesis of N-Aroyl-1,2,4-triazoles TAM and TACl through an efficient N-acylation reaction .


Molecular Structure Analysis

The X-ray molecular structure of the important molecule 3,5-bis (trifluoromethyl)pyrazole has been determined at 120 K and gave crystals belonging to the triclinic P space group . The compound forms tetramers through N–H···N hydrogen bonds .


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)phenyl isothiocyanate consists of a benzene ring with CF3 and N=C=S substituents . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3,5-Bis(trifluoromethyl)phenylboronic acid include a molecular weight of 286.17 g/mol, a density of 1.467 g/mL at 25 °C, and a boiling point of 85 °C/15 mmHg .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group is significant in drug discovery due to its ability to improve the biological activity and metabolic stability of pharmaceuticals. Compounds like “3,5-bis(trifluoromethyl)-1H-1,2,4-triazole” could be explored for their potential antimicrobial properties as part of a larger class of trifluoromethylated compounds .

Safety and Hazards

The safety data sheet for 3,5-BIS(TRIFLUOROMETHYL)HYDROCINNAMIC ACID indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, avoid getting in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

Future Directions

The synthesis and antimicrobial activities of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives as potent antimicrobial agents have been reported . This suggests that these compounds could be further explored for their potential in tackling antibiotic-resistant bacterial infections .

properties

IUPAC Name

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6N3/c5-3(6,7)1-11-2(13-12-1)4(8,9)10/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGUTEXYIRYTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563016
Record name 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole

CAS RN

709-62-6
Record name 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key starting materials and reactions involved in synthesizing 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole?

A1: 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is synthesized using 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene as a key starting material [, ]. This diene undergoes cyclization reactions with various reagents to form the triazole ring. For example, reacting the diene with formamide leads to the formation of the desired 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole [, ].

Q2: How does 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole react with alkynes?

A2: 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole reacts with alkynes via [3+2] cycloaddition reactions [, ]. This reaction results in the formation of substituted pyrazoles, with the triazole ring acting as a building block for constructing more complex heterocyclic systems. The reaction is particularly efficient with electron-deficient alkynes.

Q3: Can the reactivity of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole be modified?

A3: Yes, the reactivity can be altered by converting 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole into its sodium salt, sodium 3,5-bis(trifluoromethyl)-1,2,4-triazolide [, ]. This nucleophilic species reacts readily with various electrophiles, including halogen compounds, to introduce substituents at the nitrogen atom of the triazole ring. This modification allows for further diversification of the molecule and exploration of its potential applications.

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